1,1,2,4-Tetrachlorobuta-1,3-diene

Description

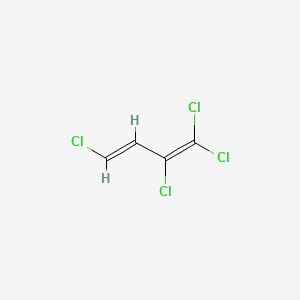

1,1,2,4-Tetrachlorobuta-1,3-diene is a chlorinated aliphatic diene characterized by four chlorine atoms positioned at the 1,1,2,4 carbons of a conjugated butadiene backbone. This compound is primarily studied as a synthetic intermediate in organic chemistry due to its electrophilic sites, which arise from electron-withdrawing chlorine substituents.

Structure

3D Structure

Properties

CAS No. |

34867-83-9 |

|---|---|

Molecular Formula |

C4H2Cl4 |

Molecular Weight |

191.9 g/mol |

IUPAC Name |

(3E)-1,1,2,4-tetrachlorobuta-1,3-diene |

InChI |

InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+ |

InChI Key |

ZDJLREHQIYLCNP-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/Cl)\C(=C(Cl)Cl)Cl |

Canonical SMILES |

C(=CCl)C(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1,3-Butadiene

One of the most straightforward methods for synthesizing 1,1,2,4-tetrachlorobuta-1,3-diene is through the chlorination of 1,3-butadiene. This process typically involves:

- Reagents : Chlorine gas (Cl₂) is introduced to a solution of 1,3-butadiene.

- Conditions : The reaction is conducted under controlled temperatures to avoid excessive polymerization.

- Mechanism : Chlorination proceeds via an electrophilic addition mechanism where chlorine atoms add across the double bonds of butadiene.

This method can yield a mixture of chlorinated products; thus, further purification steps such as distillation are required to isolate this compound.

Dehydrochlorination of 1,2,3,4-Tetrachlorobutane

Another effective route involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane:

- Reagents : Aqueous sodium hydroxide or calcium hydroxide is used as a dehydrochlorinating agent.

- Conditions : The reaction mixture is refluxed to facilitate the removal of hydrogen chloride (HCl).

- Process : The dehydrochlorination leads to the formation of dichloro compounds which can further rearrange or eliminate HCl to yield this compound.

Pyrolysis Method

Pyrolysis can also be employed for synthesizing chlorinated dienes from precursors:

- Reagents : Geminal dichloro compounds can be subjected to pyrolysis in the presence of a catalyst such as alumina.

- Conditions : High temperatures (around 450–550 °C) are maintained during the reaction.

- Outcome : This method allows for the generation of various dienes including this compound through thermal decomposition.

Ligand-Catalyzed Reactions

Recent advancements have introduced ligand-enabled reactions for synthesizing complex diene structures:

- Reagents : Palladium(II) catalysts are often used in conjunction with specific ligands.

- Conditions : These reactions typically occur under mild conditions and are advantageous for producing specific stereoisomers.

This method emphasizes the versatility and efficiency of modern synthetic techniques in generating desired compounds from simple precursors.

The following table summarizes key details regarding various preparation methods for this compound:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂ + 1,3-butadiene | Controlled temperature | Variable | Requires distillation for purification |

| Dehydrochlorination | NaOH or Ca(OH)₂ | Refluxing | High | Effective for purifying dichloro products |

| Pyrolysis | Geminal dichloro compounds | High temperature (450–550 °C) | Moderate | Thermal decomposition method |

| Ligand-Catalyzed Reactions | Pd(II) catalyst + ligands | Mild conditions | High | Efficient for stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions

1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of more complex chlorinated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .

Scientific Research Applications

Synthetic Organic Chemistry

-

Reactivity and Synthesis :

- The compound is utilized as a precursor in the synthesis of various chlorinated organic compounds. Its structure allows for further chemical modifications that are essential in developing more complex molecules.

- Methods for synthesizing 1,1,2,4-tetrachlorobuta-1,3-diene involve controlled reactions to minimize unwanted byproducts. This control is crucial for producing high-purity compounds for research and industrial use.

-

Applications in Polymer Chemistry :

- It serves as an intermediate in the production of synthetic rubber and resins. The chlorinated nature of the compound enhances its compatibility with other materials in polymer formulations.

Toxicological Research

-

Biological Interaction Studies :

- Research indicates that chlorinated diene compounds like this compound can interact with cellular macromolecules such as proteins and nucleic acids. These interactions may lead to modifications that affect cellular functions and contribute to toxicity or mutagenicity .

- Case studies have shown that exposure to similar compounds can result in DNA adduct formation, which is a critical factor in understanding the carcinogenic potential of these substances .

-

Environmental Impact :

- As a chlorinated organic compound, it is important to study the environmental fate of this compound. Its persistence and bioaccumulation potential raise concerns regarding its impact on ecosystems and human health.

Case Studies

Mechanism of Action

The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .

Comparison with Similar Compounds

To contextualize 1,1,2,4-Tetrachlorobuta-1,3-diene, we compare it with structurally and functionally related chlorinated hydrocarbons, focusing on substitution patterns, reactivity, and applications.

Structural Analogues in Chlorinated Dienes

Key Observations :

- Substituent Effects : The introduction of nitro groups (e.g., in 1,3,4,4-tetrachloro-2-nitrobuta-1,3-diene) significantly increases electrophilicity, enabling reactions with thiols and amines. This contrasts with the parent compound, which lacks such activating groups .

- Synthetic Utility : Chlorinated dienes with bromo or nitro substituents exhibit broader reactivity in forming heteroatom-substituted derivatives, suggesting that this compound could serve as a versatile scaffold for similar transformations .

Chlorinated Aromatic Compounds

Key Observations :

- Chlorination Impact : While aromatic chlorination (e.g., in trichlorobenzenes) enhances thermal stability and lipophilicity, aliphatic chlorination (as in this compound) introduces conjugated electrophilic sites, favoring addition reactions over aromatic substitution .

- Functional Group Synergy : Sulfur-containing substituents (e.g., in Tetrasul) enhance pesticidal activity, suggesting that analogous modifications to this compound could yield bioactive derivatives .

Biological Activity

1,1,2,4-Tetrachlorobuta-1,3-diene (also known as tetrachlorobutadiene) is a chlorinated organic compound with significant biological activity and environmental implications. Its structure consists of four chlorine atoms attached to a butadiene skeleton, which influences its reactivity and toxicity. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and ecological effects.

- Molecular Formula : C4H4Cl4

- Molecular Weight : 201.9 g/mol

- CAS Number : 1321-65-7

Toxicity

This compound exhibits various toxicological effects:

- Acute Toxicity : The compound has demonstrated acute toxicity in laboratory studies. For instance, studies indicate that it has a low LC50 value in aquatic organisms such as fish, suggesting significant lethality at certain concentrations .

- Subacute Toxicity : Repeated exposure has been linked to adverse health effects including irritation and potential damage to liver and kidneys in animal models .

Mutagenicity

Research indicates that this compound possesses mutagenic properties. In vitro assays have shown that the compound can induce mutations in bacterial strains such as Salmonella typhimurium, which is commonly used for assessing mutagenicity (Ames test) .

Ecotoxicological Impact

The compound's persistence in the environment raises concerns about its ecological impact:

- Aquatic Toxicity : Studies have reported that this compound is highly toxic to aquatic life. For example, the compound has shown significant toxicity to species like guppies and fathead minnows with reported LC50 values indicating harmful concentrations .

- Biodegradation : Limited studies suggest that the compound may undergo some biodegradation; however, its chlorinated nature implies resistance to complete breakdown in natural environments. This persistence can lead to bioaccumulation and long-term ecological effects .

Data Summary Table

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency evaluated the acute toxicity of this compound on various fish species. The results indicated that exposure to concentrations above 10 mg/L resulted in significant mortality rates within 96 hours. This study highlighted the need for regulatory measures concerning the discharge of such compounds into aquatic systems .

Case Study 2: Mutagenicity Testing

In a comprehensive mutagenicity test involving several chlorinated compounds including this compound, researchers found that it exhibited a mutagenic response comparable to known carcinogens. This finding underscores the potential risk posed by exposure to this chemical in industrial settings .

Q & A

Q. What are the established methods for synthesizing 1,1,2,4-Tetrachlorobuta-1,3-diene in laboratory settings?

Synthesis typically involves controlled chlorination of butadiene derivatives or dehydrohalogenation of polychlorinated precursors. For example, hexachlorobutadiene (HCBD) can undergo partial dechlorination under reducing conditions to yield intermediates like this compound. Reaction optimization requires precise control of stoichiometry, temperature (e.g., 50–100°C), and catalysts like FeCl₃ to minimize side products such as hexachloroethane or tetrachloromethane . Purity is ensured via fractional distillation (boiling point ~133–135°C) and verified by GC-MS .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and detect trace impurities (e.g., residual HCBD).

- Nuclear Magnetic Resonance (NMR): ¹³C NMR can confirm chlorine substitution patterns (e.g., chemical shifts at δ 120–130 ppm for sp² carbons).

- Density and Refractive Index: Compare experimental values (density ~1.176 g/cm³) with literature data .

- Elemental Analysis: Verify Cl content (~57.3% by weight).

Advanced Research Questions

Q. What reaction mechanisms govern the transition-metal-catalyzed C-H functionalization of this compound?

The compound’s electron-deficient diene system undergoes carboxylate-assisted C-H activation via concerted metalation-deprotonation (CMD) . Palladium or ruthenium catalysts, paired with acetate ligands, facilitate regioselective arylations or alkylations. For example, Pd(OAc)₂ promotes coupling at the less chlorinated positions (C2 and C4) due to reduced steric hindrance and electronic effects . Computational studies (DFT) suggest a σ-complex intermediate stabilizes the transition state, with activation energies ~20–25 kcal/mol .

Q. How do environmental degradation pathways of this compound contribute to persistent pollutant formation?

Under UV light or microbial action, the compound degrades via reductive dechlorination , producing intermediates like 1,2,4-trichlorobutadiene and dichloroethenes. However, in oxygen-rich environments, oxidation pathways dominate, yielding toxic byproducts such as trichloroacetic acid (TCA) and chloroform . Kinetic studies in aqueous systems show a half-life of 15–30 days at pH 7, but this increases to >6 months in anaerobic sediments .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., 250 mg/kg vs. 450 mg/kg in rodent studies) may arise from differences in exposure routes (oral vs. dermal) or metabolic variability. Researchers should:

- Standardize test systems (e.g., use in vitro hepatocyte models to assess metabolic activation).

- Employ isotopic labeling (e.g., ¹⁴C-tagged compound) to track bioaccumulation and metabolite formation.

- Cross-reference with structurally similar chlorinated dienes (e.g., hexachlorobutadiene) to infer mechanistic parallels .

Q. What methodologies are used to study the compound’s interaction with biological macromolecules?

- Molecular Docking Simulations: Predict binding affinity to cytochrome P450 enzymes (e.g., CYP2E1), which mediate its metabolic activation.

- Electrophoretic Mobility Shift Assays (EMSAs): Assess DNA adduct formation, particularly at guanine-rich regions.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for protein-ligand interactions .

Methodological Considerations

Q. How can researchers optimize experimental designs to mitigate hazards during handling?

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure (recommended exposure limit: <1 ppm).

- Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., nitrile) and full-face respirators with organic vapor cartridges.

- Waste Management: Neutralize chlorinated byproducts with alkaline hydrolysis (10% NaOH, 60°C, 24 hours) .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics.

- Software Packages: Gaussian (for electronic structure analysis) and VASP (for surface-catalyzed reactions) .

Key Data for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.